molecular formula C7H11BN2O2 B1362075 6-(Dimethylamino)pyridine-3-boronic acid CAS No. 579525-46-5

6-(Dimethylamino)pyridine-3-boronic acid

Cat. No.: B1362075
CAS No.: 579525-46-5
M. Wt: 165.99 g/mol
InChI Key: NIDRXNINGRRBFV-UHFFFAOYSA-N
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Description

6-(Dimethylamino)pyridine-3-boronic acid is an organic compound that features a boronic acid functional group attached to a pyridine ring substituted with a dimethylamino group. This compound is known for its utility in various organic synthesis reactions, particularly in the field of cross-coupling reactions.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-(Dimethylamino)pyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound acts as a boron reagent, facilitating the formation of carbon-carbon bonds through its interaction with palladium catalysts . The boronic acid group in this compound interacts with palladium complexes, enabling the transmetalation step that is crucial for the coupling reaction . Additionally, the dimethylamino group enhances the compound’s solubility and stability, making it suitable for various reaction conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with palladium catalysts in Suzuki-Miyaura coupling reactions . The boronic acid group forms a complex with palladium, facilitating the transmetalation step that is essential for the formation of carbon-carbon bonds . This interaction is driven by the electron-donating properties of the dimethylamino group, which enhances the reactivity of the boronic acid moiety. Additionally, the compound’s structure allows for efficient binding to the palladium catalyst, promoting the overall reaction efficiency.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors that influence its effectiveness in biochemical reactions. The compound is generally stable under standard storage conditions, but its reactivity may decrease over time due to potential degradation . Long-term studies have shown that the compound retains its activity for extended periods, although periodic testing is recommended to ensure consistent performance in experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. Boronic acids are known to exhibit dose-dependent effects, with higher doses potentially leading to toxicity or adverse effects It is essential to determine the optimal dosage for specific applications to minimize potential risks and maximize the compound’s benefits

Metabolic Pathways

Boronic acids are generally metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites The presence of the dimethylamino group may influence the compound’s metabolic fate, potentially affecting its overall bioavailability and activity

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s solubility and stability facilitate its uptake and distribution in biological systems . Additionally, the dimethylamino group may enhance its interaction with cellular transporters and binding proteins, affecting its localization and accumulation within specific tissues

Subcellular Localization

The subcellular localization of this compound is not well-characterized. Boronic acids are known to interact with various cellular compartments, including the cytoplasm and organelles . The presence of the dimethylamino group may influence the compound’s targeting and localization within specific subcellular regions, potentially affecting its activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dimethylamino)pyridine-3-boronic acid typically involves the borylation of 6-(Dimethylamino)pyridine. One common method is the Miyaura borylation reaction, which uses a palladium catalyst and a boron reagent such as bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base like potassium carbonate and a solvent such as dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of recyclable catalysts and solvents is also common to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 6-(Dimethylamino)pyridine-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide).

    Protodeboronation: Acids (e.g., hydrochloric acid) or protic solvents (e.g., methanol).

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

    Protodeboronation: The corresponding pyridine derivative without the boronic acid group.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-(Dimethylamino)pyridine-3-boronic acid
  • 2-(Dimethylamino)pyridine-5-boronic acid

Comparison: 6-(Dimethylamino)pyridine-3-boronic acid is unique due to the position of the dimethylamino group on the pyridine ring, which significantly influences its reactivity and stability in chemical reactions. Compared to phenylboronic acid, it offers enhanced reactivity in cross-coupling reactions due to the electron-donating effects of the dimethylamino group . Additionally, its specific substitution pattern makes it more suitable for certain synthetic applications compared to other pyridine-boronic acids .

Properties

IUPAC Name

[6-(dimethylamino)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BN2O2/c1-10(2)7-4-3-6(5-9-7)8(11)12/h3-5,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDRXNINGRRBFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376859
Record name 6-(Dimethylamino)pyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579525-46-5
Record name 6-(Dimethylamino)pyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Dimethylamino)pyridine-5-boronic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 5-bromo-N,N-dimethylpyridin-2-amine (500 mg, 2.5 mmol) in THF (10 mL) was treated with n-BuLi (1.2 mL, 3 mmol) at −72° C. for 2 hours. Triisopropyl borate (705 mg, 3.75 mmol) was then added dropwise. After the completion of the addition, the mixture was stirred at −72° C. for an additional 1 hour and slowly warmed up and stirred at the ambient temperature overnight. MeOH was carefully added, and the volatiles were removed under reduced pressure to give the title compound. MS (m/z): 167 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
705 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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